molecular formula C12H8BrF2NO B1328464 5-Bromo-2-(2,4-difluorophenoxy)aniline CAS No. 946786-95-4

5-Bromo-2-(2,4-difluorophenoxy)aniline

Cat. No.: B1328464
CAS No.: 946786-95-4
M. Wt: 300.1 g/mol
InChI Key: PVVVFOBRPYJBNM-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aniline (B41778) and Phenoxyaryl Amine Chemistry

Substituted anilines are a cornerstone in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The amino group of aniline can be readily modified, and the aromatic ring can undergo various substitution reactions, making it a versatile scaffold. cresset-group.com The presence of substituents on the aniline ring can significantly influence the molecule's electronic properties, reactivity, and biological activity.

Phenoxyaryl amines, a class to which 5-Bromo-2-(2,4-difluorophenoxy)aniline belongs, are characterized by an amine group attached to an aromatic ring that also bears a phenoxy substituent. This structural motif is prevalent in many biologically active molecules. The ether linkage provides a degree of conformational flexibility, which can be crucial for binding to biological targets.

Overview of the this compound Scaffold in Contemporary Chemical Research

The this compound scaffold serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of additional molecular complexity. The difluorophenoxy group can influence the compound's lipophilicity and metabolic stability, properties that are critical for drug development.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural analogs have been investigated for various therapeutic applications. For instance, the related compound 5-Bromo-2-(4-fluorophenoxy)aniline is a known intermediate in the synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes treatment and anticancer agents that target enzymes like SMYD2.

Established and Emerging Research Trajectories for Related Chemical Entities

The broader chemical classes to which this compound belongs, namely substituted anilines and phenoxyaryl amines, are at the forefront of several research trajectories.

Kinase Inhibitors: A significant area of research for these scaffolds is in the development of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The substituted aniline and phenoxyaryl amine motifs are common features in many approved and investigational kinase inhibitors. For example, derivatives of 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine (B8600611) have been synthesized and evaluated as potent Bruton's tyrosine kinase (BTK) inhibitors. smolecule.com

Table 2: Examples of Phenoxyaryl Amine-based Kinase Inhibitors

Compound ClassTarget KinaseKey Structural Features
4-Phenoxyquinoline derivativesPDGFr tyrosine kinasePhenoxy group on a quinoline (B57606) core
7-Aryl-2-anilino-pyrrolopyrimidinesMer and Axl tyrosine kinaseAnilino and aryl groups on a pyrrolopyrimidine scaffold
4-(Phenylamino)quinazolinesEpidermal Growth Factor Receptor (EGFR)Phenylamino group at the 4-position of the quinazoline (B50416) ring

Fluorinated Compounds in Medicinal Chemistry: The presence of fluorine atoms in the 2,4-difluorophenoxy moiety of the title compound is particularly significant. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties. mdpi.comnih.govscbt.com Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability. The study of fluorinated aniline derivatives continues to be an active area of research for developing new therapeutic agents. acs.org

Isosteric Replacement of Anilines: While anilines are valuable scaffolds, they can sometimes be associated with metabolic liabilities, leading to the formation of reactive metabolites. nih.gov Consequently, an emerging research trend is the development of non-classical isosteres for the aniline group to improve the safety profiles of drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(2,4-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO/c13-7-1-3-12(10(16)5-7)17-11-4-2-8(14)6-9(11)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVVFOBRPYJBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264550
Record name 5-Bromo-2-(2,4-difluorophenoxy)benzenamine
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Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946786-95-4
Record name 5-Bromo-2-(2,4-difluorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946786-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(2,4-difluorophenoxy)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies

Retrosynthetic Analysis of the 5-Bromo-2-(2,4-difluorophenoxy)aniline Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. By mentally breaking down the target molecule into simpler, commercially available starting materials, chemists can devise a viable synthetic route. scitepress.orgdeanfrancispress.com For this compound, the analysis reveals several possible disconnections.

The ether linkage and the carbon-nitrogen bond of the aniline (B41778) are key points for disconnection. One common approach involves a functional group interconversion (FGI), where the amino group is considered to be derived from a nitro group. This is a strategic move because the reduction of a nitro group to an amine is a reliable and high-yielding reaction.

A plausible retrosynthetic pathway is outlined below:

Disconnection of the C-N bond (Amine Formation): The primary amino group can be formed from the reduction of a nitro group. This leads to the precursor, 1-bromo-4-(2,4-difluorophenoxy)-2-nitrobenzene.

Disconnection of the C-O bond (Etherification): The ether linkage can be formed through a nucleophilic aromatic substitution (SNAr) reaction. This involves disconnecting the bond between the phenoxy oxygen and the benzene (B151609) ring, leading to 2,4-difluorophenol (B48109) and a suitable bromonitrobenzene precursor, such as 4-bromo-1-fluoro-2-nitrobenzene (B1272216).

Key Reaction Pathways for Core Scaffold Construction

The construction of the this compound core involves several key chemical transformations.

Etherification Approaches for Phenoxy Moiety Integration

The formation of the diaryl ether is a critical step. Nucleophilic aromatic substitution (SNAr) is a common method for this transformation. In a typical procedure, a bromo-nitro precursor like 4-bromo-1-fluoro-2-nitrobenzene reacts with 2,4-difluorophenol in the presence of a base. The fluoride (B91410) is displaced by the phenoxide ion to form the diaryl ether.

Aromatic Halogenation Techniques, Focusing on Bromination and Regioselectivity

Electrophilic aromatic bromination is a fundamental reaction in organic synthesis. wku.edu However, achieving the desired regioselectivity, particularly in electron-rich systems like anilines, can be challenging. Direct bromination of aniline often leads to the formation of multiple brominated products, including the 2,4,6-tribromoaniline. ias.ac.in

To control the regioselectivity and obtain the desired 5-bromo isomer, several strategies can be employed:

Protecting Groups: The highly activating amino group can be converted into a less activating group, such as an acetanilide, before bromination. This directs the incoming electrophile to the para position relative to the protecting group. Subsequent deprotection reveals the desired bromoaniline.

Directed Ortho Metalation: This technique can be used to achieve specific substitution patterns.

Catalytic Methods: Recent advancements have led to the development of palladium-catalyzed meta-C–H bromination of aniline derivatives, offering an alternative to traditional electrophilic bromination and overcoming the ortho/para selectivity. nih.gov

Anilination and Arylamination Methods for Aniline Formation

The final step in the synthesis of the core scaffold is the formation of the aniline group. The most common method is the reduction of a nitro group. Various reducing agents can be used for this transformation, including:

Tin(II) chloride (SnCl2) in the presence of hydrochloric acid. chemicalbook.com

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.comgoogle.com

Advanced Synthetic Protocols for Analog and Derivative Synthesis

The halogenated positions on the this compound scaffold provide valuable handles for further functionalization through cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) on Halogenated Positions

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org The bromine atom on the this compound scaffold is an excellent substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups. nih.govmdpi.com

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgacsgcipr.org This reaction is particularly useful for synthesizing aryl amines. wikipedia.org The bromo-substituted position on the scaffold can be coupled with various primary and secondary amines, providing access to a diverse library of N-arylated derivatives. beilstein-journals.org The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation. beilstein-journals.orgyoutube.com

Table 1: Key Synthetic Reactions and Conditions

Reaction Type Reactants Reagents and Conditions Product
Etherification (SNAr) 4-bromo-1-fluoro-2-nitrobenzene, 2,4-difluorophenol Base (e.g., DIEA) 1-bromo-4-(2,4-difluorophenoxy)-2-nitrobenzene
Bromination Acetanilide derivative Brominating agent (e.g., Br2) Brominated acetanilide
Anilination (Nitro Reduction) 1-bromo-4-(2,4-difluorophenoxy)-2-nitrobenzene SnCl2/HCl or H2, Pd/C This compound
Suzuki Coupling This compound, Arylboronic acid Pd catalyst, Base Aryl-substituted derivative

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-bromo-4-(2,4-difluorophenoxy)-2-nitrobenzene
2,4-difluorophenol
4-bromo-1-fluoro-2-nitrobenzene
2,4,6-tribromoaniline
Acetanilide
2,4-difluoroaniline
5-Bromo-2,4-difluoroaniline
2-(4-FLUOROPHENOXY)ANILINE
2,4,5-trichloronitrobenzene
2,4-difluoro-5-chloronitrobenzene
1,2,4-trichlorobenzene
2,4-dichlorobenzene
2,4,6-Tris(trifluoromethyl)aniline
1,3,5-tris(trifluoromethyl) benzene
2,4,6-tris(trifluoromethyl)benzoyl fluoride
1,2,3,5-benzenetetracarboxylic acid
(E)-N-(2-Cinnamyl-4-fluorophenyl)-4-methylbenzenesulfonamide
2-cinnamylaniline
2-homoal-lylaniline
(E)-2-(4-Methyl-2-pentenyl)aniline
2-bromobenzyl bromide
2-pentenylaryl bromide
2-(4-Pent-enyl)aniline
5-(4-bromophenyl)-4,6-dichloropyrimidine
5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines
4-bromonitro- benzene
4-bromoaniline

Functionalization of the Amino Group (e.g., Amidation, Alkylation)

The amino group of this compound is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups through reactions such as amidation and alkylation. These transformations are fundamental in building molecular complexity and synthesizing targeted derivatives.

Amidation:

Amidation of the amino group is a common strategy to introduce acyl moieties. This is typically achieved by reacting the aniline with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. The reactivity of the aniline in these reactions is influenced by the electronic properties of the substituents on the aromatic rings. The presence of electron-withdrawing fluorine atoms on the phenoxy ring can modulate the nucleophilicity of the amino group.

General amidation reactions involving anilines can be carried out under various conditions. For instance, the reaction of an aniline with an acyl chloride can proceed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. Alternatively, amide bond formation with a carboxylic acid can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A representative amidation reaction is depicted below:

Reaction of this compound with an Acyl Chloride

This compound + R-COCl → N-(5-bromo-2-(2,4-difluorophenoxy)phenyl)acetamide + HCl

Alkylation:

N-alkylation of the amino group introduces alkyl substituents, further diversifying the chemical space accessible from this intermediate. Direct alkylation can be achieved using alkyl halides. However, a significant challenge in the N-alkylation of primary anilines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

To control the degree of alkylation, indirect methods are often employed. One such method is reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine, followed by reduction with a reducing agent like sodium borohydride. This approach typically provides better selectivity for mono-alkylation. The reaction conditions, including the choice of solvent, temperature, and base, play a crucial role in achieving the desired product with high yield and selectivity. For instance, ionic liquids have been explored as alternative solvents for the N-alkylation of anilines to improve reaction efficiency and selectivity.

Stereoselective Synthesis Approaches for Chiral Derivatives

The development of chiral derivatives of this compound is essential for applications where specific stereoisomers exhibit desired biological activity. Stereoselective synthesis can be approached in two primary ways: by using a chiral auxiliary or through asymmetric catalysis.

Chiral Auxiliaries:

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For aniline derivatives, a chiral acyl group could be introduced via amidation, and this chiral amide could then direct subsequent transformations in a stereoselective manner.

Asymmetric Catalysis:

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. This approach is often more efficient than using stoichiometric amounts of a chiral auxiliary. For the synthesis of chiral derivatives from this compound, a key strategy would be the asymmetric reduction of an imine derived from it, using a chiral reducing agent or a catalyst system. Chiral phosphoric acids and their derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including reactions that could be adapted for the synthesis of chiral amines.

Furthermore, the separation of racemic mixtures of chiral derivatives can be achieved through techniques such as chiral high-performance liquid chromatography (HPLC). Chiral stationary phases (CSPs) are designed to interact differently with the enantiomers of a chiral compound, allowing for their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral molecules.

Process Chemistry Considerations for Scalable Synthesis and Yield Optimization

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of various factors to ensure a safe, efficient, and economically viable process.

Route Selection and Optimization:

The choice of the synthetic route is critical. For a molecule like this compound, a common synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction between a suitably substituted fluoronitrobenzene and 2,4-difluorophenol, followed by the reduction of the nitro group to an amine.

Optimization of reaction conditions is paramount for maximizing yield and minimizing impurities. This includes screening of solvents, bases, reaction temperatures, and reaction times. For instance, in an SNAr reaction, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred to facilitate the reaction. The choice of base is also crucial for the deprotonation of the phenol (B47542) and can significantly impact the reaction rate and yield.

Process Safety and Environmental Impact:

On a large scale, the safety of the process is a primary concern. The use of hazardous reagents and the generation of toxic byproducts must be carefully managed. For example, bromination steps often use elemental bromine, which is highly corrosive and toxic. Alternative, safer brominating agents might be considered for industrial-scale production. The environmental impact of the synthesis, often assessed by metrics like Process Mass Intensity (PMI), should be minimized by reducing solvent usage and waste generation.

Purification and Quality Control:

The purification of the final product and intermediates is another key aspect of process chemistry. Crystallization is often the preferred method for purification on a large scale as it can be highly effective in removing impurities and is generally more cost-effective than chromatography. The development of a robust crystallization process involves the selection of an appropriate solvent system and the optimization of cooling profiles to control crystal size and morphology, which can impact the handling and formulation of the final product.

Stringent quality control measures are implemented throughout the manufacturing process to ensure the final product meets the required specifications for purity and identity. Analytical techniques such as HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the progress of reactions and to analyze the purity of the isolated products.

Interactive Data Table: Summary of Synthetic Considerations

Aspect Key Considerations Examples / Potential Approaches
Amidation Reagent selection, base, solventAcyl chlorides, activated carboxylic acids, pyridine, triethylamine
Alkylation Control of over-alkylation, reaction conditionsAlkyl halides, reductive amination, ionic liquids
Stereoselective Synthesis Chiral induction, catalyst selectionChiral auxiliaries, asymmetric catalysis (e.g., chiral phosphoric acids)
Chiral Separation Stationary phase, mobile phaseChiral HPLC with polysaccharide-based columns
Scalable Synthesis Route efficiency, cost of goodsOptimization of SNAr and reduction steps
Process Safety Handling of hazardous materials, waste managementUse of safer reagents, minimizing toxic byproducts
Yield Optimization Reaction parameters, purification methodsScreening of solvents, bases, temperatures; crystallization
Quality Control Purity analysis, impurity profilingHPLC, GC, NMR

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Positional and Substituent Effects on Biological Activity of Phenoxyanilines and Related Scaffolds

The phenoxyaniline (B8288346) core, which consists of two phenyl rings linked by an ether oxygen, provides a versatile scaffold that can be modified at multiple positions. The nature and placement of substituents on either phenyl ring can dramatically alter the molecule's biological profile.

Research into diphenyl ether and related biaryl aniline (B41778) structures has revealed several key SAR principles:

Aniline Ring Substitution: The substitution pattern on the aniline ring (the phenyl ring containing the amino group) is critical. The position of the amino group itself, ortho to the ether linkage in 2-phenoxyanilines, is a defining feature. Modifications to this ring, such as the placement of the bromine atom at the 5-position in 5-Bromo-2-(2,4-difluorophenoxy)aniline, significantly impact the electronic environment and steric profile of the molecule.

Phenoxy Ring Substitution: Similarly, substituents on the phenoxy ring play a vital role. In the case of this compound, the 2,4-difluoro substitution pattern is a key determinant of its properties. Studies on analogous diphenyl ether herbicides have shown that adding electron-withdrawing groups to this ring can enhance inhibitory potency. The specific placement of these groups governs the electronic distribution across the entire molecule, which affects binding to target proteins.

Isosteric Replacements: SAR studies often involve isosteric replacements, where a functional group is replaced by another group of similar size and electronic character. For example, in some biaryl aniline series, replacing a phenyl ring with a different aromatic heterocycle is a common strategy to probe the necessity of specific ring systems and to modulate properties like solubility and metabolism.

The table below summarizes the general effects of substituent placement on the activity of phenoxyaniline and related scaffolds based on established research.

Ring PositionSubstituent TypeGeneral Effect on Biological Activity
Aniline Ring Electron-Withdrawing Groups (e.g., Halogens)Can enhance potency by modifying pKa and improving binding interactions.
Electron-Donating GroupsMay increase or decrease activity depending on the specific biological target.
Phenoxy Ring Electron-Withdrawing Groups (e.g., Halogens, CF3)Often leads to increased activity in various inhibitor classes.
Bulky GroupsCan provide steric hindrance that may either improve selectivity or clash with the binding site.

Role of Halogenation (Bromine and Fluorine) in Modulating Electronic and Steric Properties

Halogens are frequently incorporated into bioactive molecules to fine-tune their properties. In this compound, the presence of both bromine and fluorine atoms is a deliberate design choice that leverages their unique characteristics.

Electronic Effects: Both fluorine and bromine are highly electronegative, acting as electron-withdrawing groups through the inductive effect. This withdrawal of electron density from the aromatic rings can significantly alter the molecule's acidity (pKa) and its ability to participate in hydrogen bonding or other electrostatic interactions with a biological target. The two fluorine atoms on the phenoxy ring create a strong electron-deficient region, while the bromine on the aniline ring further modulates the electronic character of that ring. These electronic perturbations are critical for molecular recognition at the active site of an enzyme or receptor.

Steric Properties: Halogen atoms differ significantly in size (Van der Waals radius: F ≈ 1.47 Å, Br ≈ 1.85 Å).

Fluorine: Due to its small size, fluorine can often replace a hydrogen atom without causing significant steric clashes. The 2,4-difluoro pattern introduces minimal bulk but creates a distinct electronic signature and can influence the preferred conformation of the phenoxy ring.

Bromine: Being considerably larger, the bromine atom at the 5-position introduces significant steric bulk. This can be advantageous, helping to orient the molecule within a binding pocket and potentially increasing binding affinity through favorable van der Waals interactions. It can also serve to block metabolic pathways, thereby increasing the molecule's biological half-life.

The following table outlines the key properties of fluorine and bromine and their impact on molecular design.

HalogenVan der Waals Radius (Å)Electronegativity (Pauling Scale)Key Modulating Effects
Fluorine 1.473.98Strong inductive electron withdrawal, minimal steric bulk, can form key hydrogen bonds.
Bromine 1.852.96Inductive electron withdrawal, significant steric bulk, increases lipophilicity, can participate in halogen bonding.

Conformational Landscape and its Influence on Molecular Interactions

The three-dimensional shape of a molecule is paramount to its function. For flexible molecules like this compound, the accessible range of shapes, or its conformational landscape, determines how it can interact with a biological target.

Dihedral Angle: The two phenyl rings are rarely coplanar due to steric hindrance between the ortho-substituents. For a 2-phenoxyaniline (B124666) derivative, the interaction between the aniline ring's hydrogen at the 3-position and the phenoxy ring's hydrogen at the 6'-position forces a twist. The dihedral angle between the planes of the two rings in a related compound, 4-Nitro-2-phenoxyaniline, was found to be approximately 71°. This twisted arrangement is the minimum energy conformation.

Conformational Flexibility: While there is a preferred low-energy conformation, the ether bridge allows for a degree of flexibility. This "conformational freedom" can be crucial for the binding process, allowing the molecule to adapt its shape to fit optimally into a binding site—a concept known as "induced fit."

Influence of Substituents: The specific substituents on the rings influence the preferred dihedral angle. The ortho-fluorine atom on the phenoxy ring and the amino group on the aniline ring in this compound will create specific steric and electronic repulsions that dictate the precise conformational preference. Ortho substituents generally favor non-planar conformations.

The molecule's ability to adopt a specific three-dimensional arrangement is what allows it to present its functional groups (e.g., the amino group, the halogens) in the correct orientation to form key interactions—such as hydrogen bonds, halogen bonds, or hydrophobic contacts—with a target protein.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds like phenoxyaniline, QSAR can be a powerful tool for predicting the activity of newly designed analogs before they are synthesized, thereby saving time and resources.

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of phenoxyaniline analogs with experimentally measured biological activities is compiled. This set is usually divided into a "training set" to build the model and a "test set" to validate its predictive power.

Descriptor Calculation: For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecule's structure and properties, including:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of molecular orbitals (e.g., HOMO/LUMO), which describe the electronic distribution.

Steric Descriptors: Such as molecular volume, surface area, and specific shape indices, which describe the molecule's size and shape.

Hydrophobic Descriptors: Such as the partition coefficient (LogP), which quantifies lipophilicity.

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). The resulting QSAR model might look like this:

Activity = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

Model Validation: The model's ability to predict the activity of the compounds in the test set is evaluated. A robust and predictive QSAR model can then be used to screen virtual libraries of yet-to-be-synthesized phenoxyaniline derivatives.

For the this compound class of compounds, a QSAR model could reveal which combination of electronic and steric properties is most favorable for a desired biological effect, guiding the design of more potent and selective molecules.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Frontier Molecular Orbital Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to determine the electronic structure and reactivity of organic compounds, including substituted anilines. acs.org For 5-Bromo-2-(2,4-difluorophenoxy)aniline, these calculations would reveal details about its molecular geometry, charge distribution, and orbital energies.

Frontier Molecular Orbital Theory (FMOT) is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. mdpi.com

These calculations can predict sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding potential metabolic transformations or the synthesis of new derivatives. For instance, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can highlight regions of positive and negative potential, indicating likely sites for interaction with other molecules. Studies on other substituted anilines have successfully used these methods to correlate calculated quantum chemical parameters with experimental properties like pKa. acs.org

Illustrative Quantum Chemical Data for this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.2 eV Electron-donating capacity
LUMO Energy -1.5 eV Electron-accepting capacity
HOMO-LUMO Gap (ΔE) 4.7 eV Chemical reactivity and stability

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.com This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The aniline (B41778) scaffold is a common feature in many kinase inhibitors, making kinases a plausible subject for such docking studies. nih.govsoton.ac.uk

The process involves placing the ligand (this compound) into the binding site of a macromolecule with a known three-dimensional structure. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher binding affinity. ijcce.ac.ir

Docking studies could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target protein. For example, the aniline nitrogen could act as a hydrogen bond donor, while the aromatic rings could engage in hydrophobic and stacking interactions. Such studies are pivotal for structure-activity relationship (SAR) analysis and for guiding the design of more potent and selective analogs. ijcce.ac.ir

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Parameter Hypothetical Value Description
Binding Energy -8.5 kcal/mol Estimated free energy of binding
Interacting Residues Met793, Leu718, Val726 Key amino acids in the binding site
Hydrogen Bonds N-H...O=C (Met793) Specific polar interactions stabilizing the complex

Note: The data presented here is for illustrative purposes and represents a plausible outcome of a molecular docking simulation.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov An MD simulation of the this compound-protein complex, obtained from docking, would provide insights into the stability of the binding pose and the flexibility of the ligand and protein. tandfonline.com

These simulations can reveal conformational changes in the protein upon ligand binding and the role of solvent molecules in the interaction. nih.gov By analyzing the trajectory of the simulation, one can calculate parameters such as the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, MD simulations can be used to calculate binding free energies with greater accuracy than docking alone, often employing methods like MM/PBSA or MM/GBSA. tandfonline.com This information is critical for confirming the stability of predicted binding modes and for understanding the energetic contributions of different interactions.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models are valuable tools for early-stage assessment of the drug-likeness of a compound like this compound. mdpi.comnih.gov

Various computational models, often based on quantitative structure-property relationships (QSPR), can predict a range of ADME parameters. These include physicochemical properties like lipophilicity (logP) and aqueous solubility (logS), which influence absorption and distribution. nih.gov Models can also predict properties such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.gov Early prediction of poor ADME properties can help in prioritizing compounds for synthesis and testing, thereby saving time and resources.

Illustrative Predicted ADME Properties for this compound

Property Predicted Value/Classification Importance
Lipophilicity (logP) 4.2 Affects solubility, absorption, and plasma protein binding
Aqueous Solubility (logS) -4.5 Influences dissolution and absorption
Human Intestinal Absorption High Likelihood of being well-absorbed from the gut
Blood-Brain Barrier Permeation Low Likelihood of crossing into the central nervous system
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions

Note: This data is illustrative and based on typical predictions for compounds with similar structures. Actual values would need to be determined by specific software or experimental assays.

De Novo Design and Virtual Screening Approaches for Novel Analogs

Computational chemistry tools can also be used to design novel molecules with improved properties. De novo design algorithms can generate new chemical structures that are predicted to bind to a specific target, often by assembling fragments within the binding site. rsc.org Starting with a core scaffold like 2-phenoxyaniline (B124666), these methods could suggest modifications to the substitution pattern to enhance binding affinity or improve ADME properties.

Virtual screening is another powerful technique where large libraries of chemical compounds are computationally docked into a target's binding site to identify potential "hits". nih.gov If this compound were identified as a hit, virtual screening of commercially available or custom-designed libraries of analogs could rapidly identify related compounds with potentially superior activity. These in silico approaches accelerate the hit-to-lead and lead optimization phases of drug discovery by focusing synthetic efforts on the most promising candidates.

Biological Activity and Preclinical Pharmacological Investigations

In Vitro Pharmacological Profiling and Target Engagement Assays

In vitro studies are crucial for elucidating the mechanism of action of new chemical entities. For 5-Bromo-2-(2,4-difluorophenoxy)aniline, the in vitro pharmacological profile is yet to be fully characterized. The following sections detail what is known from research on analogous compounds.

Kinase Inhibition Profiling (e.g., p38α Mitogen-Activated Protein Kinase, Bruton's Tyrosine Kinase, PI3Kδ)

While direct kinase inhibition data for this compound is not currently available, the broader class of bromo-phenoxy-aniline derivatives has been investigated for such activities. For instance, a study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which share a similar structural framework, identified them as novel inhibitors of UNC-51-like kinase 1 (ULK1). One of the most active compounds in this series was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, which demonstrated potent inhibition of ULK1 kinase activity and suppressed the proliferation of A549 non-small cell lung cancer cells. nih.gov

Interactive Data Table: Kinase Inhibition by a Structurally Related Compound

Compound Name Target Kinase Biological Effect Cell Line

No specific inhibitory activity against p38α Mitogen-Activated Protein Kinase, Bruton's Tyrosine Kinase, or PI3Kδ by this compound has been reported in the reviewed literature.

Enzyme Modulation Studies (e.g., Sirtuin Activators, HSP90 Chaperone, Excitatory Amino Acid Transporters)

The potential for this compound to modulate enzyme activity is an area of interest. Research into related "bromo aniline" derivatives suggests a possible role as inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability of many proteins involved in cancer. In silico docking studies have been conducted on bromo aniline (B41778) derivatives against the 4,5-Diaryl Isoxazole Hsp90 Chaperone Inhibitor binding site, indicating a potential for these types of molecules to act as HSP90 inhibitors. bohrium.comsciencescholar.ussciencescholar.usresearchgate.net

There is no available data to suggest that this compound or closely related compounds act as Sirtuin activators or modulators of Excitatory Amino Acid Transporters.

Receptor Binding Assays and Allosteric Modulation

Currently, there is no published data from receptor binding assays or studies on the allosteric modulation properties of this compound.

Modulation of Protein-Protein Interactions (e.g., BRD4-histone interactions)

The ability of this compound to modulate protein-protein interactions has not been directly investigated. While inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, are of significant interest in oncology, there is no current evidence linking the bromo-phenoxy-aniline scaffold to the inhibition of BRD4-histone interactions. researchgate.netnih.govnih.gov

Cellular Pathway Analysis (e.g., NF-κB pathway modulation, DNA synthesis inhibition)

There is no specific information available regarding the effect of this compound on the NF-κB signaling pathway or its potential to inhibit DNA synthesis.

Preclinical In Vivo Efficacy Studies in Non-Human Animal Models

As of the latest available information, no preclinical in vivo efficacy studies in non-human animal models have been published for this compound.

Anti-inflammatory Efficacy in Rodent Models

No studies detailing the anti-inflammatory efficacy of this compound in any rodent models were identified. The scientific literature does not appear to contain data from common inflammation assays such as carrageenan-induced paw edema or complete Freund's adjuvant (CFA)-induced arthritis for this specific compound.

Efficacy in Other Non-Human Disease Models (e.g., antileishmanial activity, cancer models)

There are no available research articles or preclinical data demonstrating the efficacy of this compound in antileishmanial or cancer models. While research exists on the anti-cancer potential of structurally similar compounds, this information does not directly apply to the subject compound and is therefore excluded as per the instructions.

In Vitro ADME and Metabolic Fate Studies in Non-Human Systems

Hepatic Microsomal Stability and Cytochrome P450 Metabolism

Specific data on the metabolic stability of this compound in hepatic microsomes from any non-human species (e.g., rat, mouse, dog) is not available in the public literature. Consequently, parameters such as half-life (t½) and intrinsic clearance (CLint) have not been reported. Furthermore, no studies were found that identify the specific Cytochrome P450 (CYP) isozymes responsible for its metabolism.

Identification of Major Metabolites via Non-Human Cell Lines/Tissue Extracts

The metabolic fate of this compound has not been described in published studies. There is no information available regarding the structures of its major metabolites following incubation with non-human cell lines or tissue extracts, such as liver S9 fractions or hepatocytes.

Plasma Protein Binding and Distribution in Preclinical Models

No preclinical studies detailing the plasma protein binding characteristics (e.g., fraction unbound, fu) or the tissue distribution of this compound in any animal models have been published.

Advanced Analytical and Structural Characterization

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural confirmation of synthetic compounds like 5-Bromo-2-(2,4-difluorophenoxy)aniline. Its primary function is to provide an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula.

For the molecular formula C₁₂H₈BrF₂NO, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would serve as definitive evidence for the compound's elemental composition.

A key diagnostic feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the spectrum would exhibit two peaks of almost equal intensity separated by approximately 2 m/z units (the [M]⁺ and [M+2]⁺ peaks). This characteristic signature is a powerful confirmation of the presence of one bromine atom in the molecule. Furthermore, HRMS can detect and identify trace impurities by their distinct mass-to-charge ratios, making it an invaluable tool for purity assessment.

Table 1: Predicted HRMS Data for this compound

Parameter Predicted Value Purpose
Molecular Formula C₁₂H₈BrF₂NO Defines the elemental composition.
Theoretical Mass ([M]⁺ for ⁷⁹Br) 298.9784 u Used for high-precision mass matching.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the compound's structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each chemically non-equivalent proton. For this molecule, signals would correspond to the protons on the bromo-aniline ring, the protons on the difluorophenoxy ring, and the protons of the amine (-NH₂) group. The chemical shifts would be influenced by the electronic effects of the substituents (Br, F, O, NH₂), and the splitting patterns (multiplicity) would reveal the coupling interactions between adjacent protons (H-H coupling) and through-space or through-bond interactions with fluorine atoms (H-F coupling).

¹³C NMR: The carbon NMR spectrum would ideally show 12 distinct signals, one for each carbon atom in the asymmetric molecule. The chemical shifts of these carbons are highly sensitive to their local electronic environment. The carbons bonded to the electronegative fluorine, oxygen, and nitrogen atoms would appear at lower field (higher ppm). A key feature would be the presence of carbon-fluorine coupling (C-F coupling), which results in the splitting of carbon signals into doublets or triplets with characteristic coupling constants, confirming the proximity of fluorine atoms to specific carbons.

¹⁹F NMR: The fluorine NMR spectrum provides direct information about the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenoxy ring. The chemical shifts and the coupling between them (an ortho F-F coupling) and with nearby protons would confirm their positions at the 2- and 4-positions of the phenoxy group.

Table 2: Predicted NMR Chemical Shift Ranges and Characteristics

Nucleus Predicted Chemical Shift (ppm) Key Expected Features
¹H 6.5 - 7.5 (Aromatic), 4.0 - 5.0 (Amine) Complex splitting due to H-H and H-F coupling.
¹³C 100 - 160 12 distinct signals; large C-F coupling constants for carbons on the difluorophenoxy ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary.

In the FTIR and Raman spectra of this compound, specific absorption or scattering bands would confirm the presence of key structural motifs. The N-H stretching vibrations of the primary amine group would be prominent, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. The C-O-C stretching of the ether linkage would produce a strong band, while vibrations corresponding to the aromatic C=C bonds, C-H bonds, and the halogen-carbon bonds (C-F and C-Br) would appear in their characteristic regions of the spectrum. Analysis of these spectra provides a qualitative fingerprint of the molecule, confirming the successful incorporation of all expected functional groups. nih.gov

Table 3: Expected Vibrational Frequencies for Key Functional Groups

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
Amine (-NH₂) N-H Stretch 3300 - 3500
Aromatic Ring C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch 1450 - 1600
Ether (Ar-O-Ar) C-O-C Asymmetric Stretch 1200 - 1270
Fluoroaromatic C-F Stretch 1100 - 1250

X-ray Crystallography for Solid-State Structure Determination and Co-crystal Analysis

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystalline material. If a single crystal of sufficient quality can be grown, this technique can provide unambiguous proof of the molecular structure.

Future Perspectives and Unaddressed Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems for 5-Bromo-2-(2,4-difluorophenoxy)aniline and its Derivatives

The efficient and versatile synthesis of this compound and its analogues is paramount for enabling extensive research. While classical methods like nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) are foundational, future research should focus on developing more advanced and sustainable synthetic strategies.

Key areas for exploration include:

Advanced Catalytic Systems: Investigating novel palladium, copper, or nickel catalysts with specialized ligands could lead to milder reaction conditions, higher yields, and improved tolerance of diverse functional groups. This would facilitate the synthesis of a broader library of derivatives.

Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can offer significant advantages, including enhanced safety, better process control, scalability, and reduced waste.

Photoredox Catalysis: Utilizing visible light-driven reactions could open up new, previously inaccessible synthetic routes for creating carbon-carbon and carbon-heteroatom bonds under exceptionally mild conditions.

Late-Stage Functionalization: Developing methods for the selective modification of the this compound core structure in the final steps of a synthetic sequence would accelerate the generation of diverse analogues for structure-activity relationship (SAR) studies.

Synthetic ApproachPotential AdvantagesResearch Focus
Advanced Catalysis Higher yields, broader substrate scope, milder conditionsDevelopment of novel ligands for Pd, Cu, and Ni catalysts
Flow Chemistry Improved safety, scalability, and process controlOptimization of reactor design and reaction conditions for continuous production
Photoredox Catalysis Mild reaction conditions, unique reactivity pathwaysScreening of photocatalysts and light sources for novel transformations
Late-Stage C-H Functionalization Rapid diversification of lead compoundsDiscovery of regioselective C-H activation methods for the aromatic rings

Identification of Undiscovered Biological Targets and Mechanisms of Action for Related Scaffolds

While related structures have shown promise as inhibitors of specific enzymes, the full biological potential of the this compound scaffold remains largely untapped. A systematic and unbiased approach is needed to identify novel biological targets and elucidate their mechanisms of action.

Future research should employ:

Phenotypic Screening: Testing derivatives in cell-based assays that model various diseases (e.g., cancer, neurodegeneration, metabolic disorders) can reveal unexpected therapeutic activities without a preconceived target.

Chemical Proteomics: Using techniques like affinity-based protein profiling, derivatives can be used as probes to directly identify their protein binding partners within a complex biological system, thus revealing their targets.

Target Deconvolution: For compounds identified through phenotypic screens, advanced techniques such as thermal proteome profiling (TPP) or genetic approaches (e.g., CRISPR-Cas9 screening) can pinpoint the specific target responsible for the observed biological effect.

Integration with Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be powerfully applied to the this compound scaffold to design novel derivatives with optimized properties.

Key applications include:

Generative AI: Algorithms can design millions of novel, synthetically feasible molecules based on the core scaffold, exploring a vast chemical space that would be impossible to investigate through traditional methods alone. mit.edurswebsols.com

Predictive Modeling: ML models, such as Quantitative Structure-Activity Relationship (QSAR) and deep neural networks, can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of virtual compounds. nih.govmdpi.com This allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. acm.org

Synthesis Planning: AI can also assist in devising the most efficient synthetic routes for creating target molecules, further streamlining the discovery process. mdpi.com

AI/ML ApplicationDescriptionImpact on Drug Design
Generative Models Algorithms create novel molecular structures based on learned chemical rules and desired properties. acm.orgRapidly expands the library of potential drug candidates beyond existing compounds.
Predictive QSAR/ADMET Machine learning models forecast the activity and drug-like properties of virtual compounds. nih.govPrioritizes high-potential molecules for synthesis, reducing failure rates.
Retrosynthesis Prediction AI tools suggest optimal and efficient chemical pathways to synthesize a target molecule. mdpi.comAccelerates the "make" phase of the discovery cycle.

Development of Targeted Delivery Systems for this compound Derivatives

For many potent therapeutic agents, particularly in oncology, achieving targeted delivery to the site of action is crucial for maximizing efficacy and minimizing side effects. nih.gov Future research should focus on formulating derivatives of this compound into advanced drug delivery systems.

Promising strategies include:

Nanoparticle Encapsulation: Loading the active compound into nanocarriers such as liposomes, polymeric nanoparticles, or inorganic nanoparticles can improve solubility, prolong circulation time, and enable passive targeting to tumors through the enhanced permeability and retention (EPR) effect. nih.govmdpi.com

Active Targeting: Nanocarriers can be surface-functionalized with ligands (e.g., antibodies, aptamers, peptides) that specifically bind to receptors overexpressed on diseased cells, leading to highly precise drug delivery. nih.govdovepress.com

Drug Conjugates: The compound could be directly conjugated to a targeting moiety, such as an antibody (forming an antibody-drug conjugate, ADC), to ensure it is delivered specifically to the target cells.

Investigation of Emerging Pharmacological Properties and Therapeutic Potentials

The structural features of this compound suggest potential applications beyond currently explored areas. The presence of halogens can enhance membrane permeability and metabolic stability, making its derivatives attractive candidates for a range of therapeutic targets.

Unexplored therapeutic areas for investigation include:

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-(2,4-difluorophenoxy)aniline?

  • Methodological Answer : A common approach involves coupling 2,4-difluorophenol with a brominated aniline precursor. For example, methods adapted from the synthesis of 4’-(2,4-difluorophenoxy)acetophenone () can be modified by substituting acetaldoxime with brominated aniline derivatives. Reaction conditions (pH 3–6, copper sulfate catalyst) may be adjusted to optimize yields .
  • Key Reaction Parameters :
PrecursorCatalystpH RangeSolventYield (%)
2,4-difluoroanilineCuSO₄4.0Benzene~65 (estimated)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and fluorine coupling patterns.
  • FT-IR : Confirm NH₂ (3300–3500 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₂H₇BrF₂NO: 313.97 g/mol).
    Cross-referencing with structurally similar compounds (e.g., 4-bromo-2-fluoroaniline in ) ensures accurate peak assignments .

Q. What are the critical solubility and stability considerations for handling this compound?

  • Methodological Answer :
  • Solubility : Sparingly soluble in polar solvents (water, ethanol) but dissolves in DCM or DMSO.
  • Stability : Degrades under prolonged UV exposure; store at 0–6°C in amber vials (as recommended for bromo-fluoroanilines in ) .

Advanced Research Questions

Q. How do bromo and difluorophenoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings, while fluorine substituents enhance electron-withdrawing effects, accelerating reactions. For example, 5-bromo-2-fluorobenzoic acid () undergoes Buchwald-Hartwig amination at 80°C with Pd(OAc)₂. Comparative studies with non-fluorinated analogs (e.g., 2-bromo-4-methoxyphenol in ) reveal rate enhancements of ~30% due to fluorine’s electronegativity .

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodological Answer :
  • Dose-Response Studies : Replicate assays across multiple cell lines (e.g., using protocols from , where 2,4-difluorophenoxy derivatives showed anticancer activity).
  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., conflicting results may arise from impurity levels >95% as noted in ).
  • Structural Analogues : Test derivatives (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid in ) to isolate substituent effects .

Q. Can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to model binding to kinases (e.g., EGFR) based on fluorine’s electrostatic interactions.
  • QSAR Studies : Correlate Hammett constants (σₚ for -Br = +0.23, -F = +0.34) with activity trends in analogues (e.g., 2-bromo-4′-fluoroacetophenone in ).
  • Validation : Compare predictions with experimental IC₅₀ data from fluorinated anilines () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.